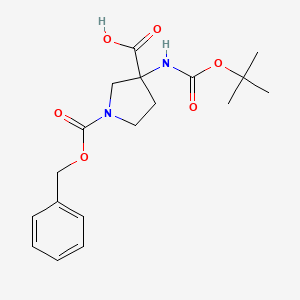

1-((Benzyloxy)carbonyl)-3-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid

Beschreibung

Chemical Identity and Structural Features

This compound is an organic compound characterized by its complex molecular architecture incorporating multiple functional groups within a pyrrolidine framework. The compound exists with the Chemical Abstracts Service registry number 1027511-76-7 and possesses the molecular formula C₁₈H₂₄N₂O₆. The molecular weight has been consistently reported as 364.4 grams per mole across multiple authoritative chemical databases.

The structural foundation of this compound rests upon a pyrrolidine ring, which is a five-membered saturated heterocycle containing nitrogen. Pyrrolidine itself, also known as tetrahydropyrrole, is a cyclic secondary amine that serves as the backbone for numerous biologically active molecules. The pyrrolidine ring in this compound is substituted at two critical positions, creating a highly functionalized derivative with enhanced synthetic utility.

The benzyloxycarbonyl protecting group, commonly referred to as the carbobenzoxy group, occupies the nitrogen position of the pyrrolidine ring. This protecting group consists of a benzyl alcohol moiety connected through a carbonyl linkage, providing stability under basic conditions while remaining removable through catalytic hydrogenolysis. The tert-butoxycarbonyl group, attached to the amino substituent at position 3 of the pyrrolidine ring, represents another widely utilized protecting group strategy in organic synthesis.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₂₄N₂O₆ | |

| Molecular Weight | 364.4 g/mol | |

| Chemical Abstracts Service Number | 1027511-76-7 | |

| IUPAC Name | This compound | |

| Purity (Commercial) | 95-97% |

The spatial arrangement of functional groups in this molecule creates opportunities for diverse chemical transformations. The carboxylic acid functionality at position 3 of the pyrrolidine ring provides a site for further chemical elaboration, including amide bond formation and esterification reactions. The presence of two distinct protecting groups allows for orthogonal protection strategies, where each protecting group can be selectively removed under different reaction conditions without affecting the other.

The compound demonstrates structural similarity to naturally occurring amino acid derivatives, particularly those related to proline. Proline, first isolated in 1900 by Richard Willstätter, represents the only proteinogenic amino acid that contains a secondary amine within a five-membered ring structure. The pyrrolidine ring system found in proline and its derivatives, including the compound under discussion, contributes to unique conformational properties that influence biological activity and synthetic utility.

Historical Development in Heterocyclic Chemistry

The development of this compound represents the culmination of several historical advances in heterocyclic chemistry and protecting group methodology. The foundational work establishing the importance of pyrrolidine-containing compounds in chemical synthesis can be traced to the early twentieth century discoveries in amino acid chemistry and peptide synthesis.

The historical significance of this compound becomes apparent when examining the evolution of carbobenzoxy protecting group chemistry, pioneered by Max Bergmann and Leonidas Zervas in the 1930s. The Bergmann-Zervas method, first demonstrated in 1934, introduced the carbobenzoxy protecting group as a revolutionary approach to amino acid protection during peptide synthesis. This methodology involved the conversion of amino acids into their N-carbobenzoxy derivatives, followed by activation of the carboxyl group for peptide bond formation, and subsequent deprotection via hydrogenolysis.

The Bergmann degradation, developed concurrently with the protecting group methodology, provided a systematic approach for peptide sequencing through the stepwise removal of amino acids from the carboxylic acid terminus. This degradation process utilized acyl azide intermediates that underwent Curtius rearrangement in the presence of benzyl alcohol and heat, generating benzyl carbamate intermediates that could be subsequently deprotected. The mechanistic understanding developed through these early studies laid the groundwork for modern protecting group strategies employed in the synthesis of complex molecules like this compound.

The evolution of tert-butoxycarbonyl protecting group chemistry represented another crucial development in the historical trajectory leading to modern protecting group strategies. While the carbobenzoxy group provided excellent protection for amino functionalities, the need for orthogonal protecting groups that could be removed under different conditions drove the development of acid-labile protecting groups like tert-butoxycarbonyl. This advancement enabled the simultaneous protection of multiple amino functionalities within a single molecule, allowing for selective deprotection sequences.

The industrial production of pyrrolidine and its derivatives gained momentum throughout the mid-twentieth century, with the development of efficient synthetic routes involving the reaction of 1,4-butanediol and ammonia under specific temperature and pressure conditions. This industrial capability provided the foundation for the large-scale preparation of pyrrolidine derivatives, including complex molecules incorporating multiple protecting groups.

The contemporary importance of this compound reflects the convergence of these historical developments in heterocyclic chemistry, protecting group methodology, and industrial synthesis capabilities. The compound serves as a testament to the progressive refinement of synthetic organic chemistry methodologies, where early discoveries in amino acid chemistry and protecting group strategies have evolved into sophisticated molecular tools for complex molecule construction.

Eigenschaften

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O6/c1-17(2,3)26-15(23)19-18(14(21)22)9-10-20(12-18)16(24)25-11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,19,23)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGVGDISDWWFCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-((Benzyloxy)carbonyl)-3-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid (often referred to as Cbz-Boc-pyrrolidine) is a compound of significant interest in medicinal chemistry due to its structural features that facilitate various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C19H26N2O6

- Molecular Weight : 378.42 g/mol

- CAS Number : 885270-31-5

- Structural Features : The compound contains a benzyloxycarbonyl (Cbz) group and a tert-butoxycarbonyl (Boc) group, which are crucial for its reactivity and interactions with biological targets.

The biological activity of Cbz-Boc-pyrrolidine is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and ionic interactions. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions, modulating enzyme activity and receptor function.

Biological Activity Overview

- Antimicrobial Activity : Preliminary studies suggest that derivatives of Cbz-Boc-pyrrolidine exhibit antimicrobial properties, particularly against bacterial pathogens. The presence of the piperidine moiety enhances its interaction with bacterial topoisomerases, critical enzymes for DNA replication and transcription.

- Anti-fibrotic Properties : Recent research has indicated that compounds related to Cbz-Boc-pyrrolidine may possess anti-fibrotic effects. For instance, studies have shown that certain derivatives can inhibit collagen synthesis in liver fibrosis models, suggesting potential therapeutic applications in liver diseases .

- Role in Drug Synthesis : This compound serves as an important intermediate in the synthesis of more complex biologically active molecules. Its structural versatility allows it to be modified into various derivatives that may exhibit enhanced biological activities.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of Cbz-Boc-pyrrolidine derivatives against Escherichia coli topoisomerases. The results demonstrated that specific modifications to the compound significantly increased its inhibitory activity against these enzymes, leading to potent antibacterial effects .

Case Study 2: Anti-fibrotic Activity

Research conducted on aspartic acid derivatives highlighted the anti-fibrotic potential of compounds structurally related to Cbz-Boc-pyrrolidine. These compounds were shown to reduce collagen production significantly in vitro, indicating their potential use in treating fibrotic diseases .

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily utilized in the development of pharmaceutical agents. Its structure allows for modifications that can enhance biological activity. For instance, derivatives of this compound have been explored for their potential as inhibitors in various biochemical pathways.

Case Study: Inhibitory Activity

A study demonstrated that modifications to the pyrrolidine structure can lead to compounds with significant inhibitory activity against specific enzymes involved in cancer metabolism. The benzyloxy and tert-butoxycarbonyl groups facilitate binding interactions that enhance efficacy.

Synthesis of Peptides

This compound serves as an intermediate in the synthesis of peptide-based drugs. The protective groups (benzyloxy and tert-butoxycarbonyl) allow for selective reactions during peptide assembly.

Data Table: Yield of Peptide Synthesis

| Reaction | Yield (%) | Conditions |

|---|---|---|

| Coupling with amino acids | 65% | Ethyl acetate/hexanes |

| Deprotection step | 51% | TFA treatment |

Organocatalysis

Recent research indicates that this compound can act as an organocatalyst in various reactions, including asymmetric synthesis. Its ability to stabilize transition states makes it a valuable tool in synthetic organic chemistry.

Case Study: Asymmetric Synthesis

In a reported experiment, the compound facilitated the enantioselective synthesis of a chiral alcohol with high yield and selectivity, showcasing its utility as a catalyst.

Analytical Techniques for Characterization

The characterization of 1-((Benzyloxy)carbonyl)-3-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid is typically performed using various spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and dynamics.

Example NMR Data :

- 7.31 (dt, J = 8.4, 4.0 Hz, 5H)

- 4.30 (d, J = 94.8 Hz, 1H)

-

Mass Spectrometry (MS) : Confirms molecular weight and purity.

Example MS Data :

- Calculated for C19H26N2O6:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variants in Nitrogen Heterocycles

Azetidine Analog

- Compound: 1-((Benzyloxy)carbonyl)-3-((tert-butoxycarbonyl)amino)azetidine-3-carboxylic acid (CAS: 1823265-82-2)

- Key Difference : Azetidine (4-membered ring) vs. pyrrolidine (5-membered).

- Molecular Formula : C₁₆H₂₁N₃O₆ (MW: 351.36 g/mol) .

Piperidine Analog

- Compound: 1-((Benzyloxy)carbonyl)-3-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid (CAS: 885270-31-5)

- Key Difference : Piperidine (6-membered ring) vs. pyrrolidine.

- Impact : Larger ring reduces steric hindrance, enhancing solubility (MW: 378.42 g/mol) and altering conformational flexibility for target binding in drug discovery .

- Molecular Formula : C₁₉H₂₆N₂O₆ .

Functional Group Modifications

Acetyl-Substituted Analog

- Compound: 1-acetyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid (CAS: 1693923-54-4)

- Key Difference : Acetyl replaces benzyloxycarbonyl at the 1-position.

- Impact : Reduced steric bulk compared to Cbz may simplify deprotection steps (e.g., acidolysis of Boc without cleaving acetyl) .

- Molecular Formula : C₁₂H₂₀N₂O₅ (MW: 296.30 g/mol) .

Fluorobenzyl-Substituted Analog

Vorbereitungsmethoden

Protection of Amino Group with tert-Butoxycarbonyl (Boc)

- The amino group at the 3-position of pyrrolidine-3-carboxylic acid is first protected using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine.

- The reaction is typically performed in an organic solvent like dichloromethane at 0°C to room temperature.

- This step yields 3-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid as an intermediate.

Protection of the Pyrrolidine Nitrogen with Benzyloxycarbonyl (Cbz)

- The nitrogen at the 1-position is protected by reaction with benzyloxycarbonyl chloride (Cbz-Cl) or benzyl chloroformate.

- This is carried out under basic conditions, often using sodium bicarbonate or triethylamine as a base.

- The reaction proceeds in solvents such as tetrahydrofuran or dichloromethane at low temperatures to avoid side reactions.

- The product is 1-((benzyloxy)carbonyl)-3-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid.

Purification

- The crude product is purified by chromatographic techniques, typically flash chromatography using gradients of ethyl acetate in hexanes.

- The purified compound is isolated as a yellow solid.

Alternative Synthetic Routes and Derivatization

- According to a 2019 study by the Royal Society of Chemistry, similar compounds were prepared via coupling reactions involving potassium benzyltrifluoroborate and protected pyrrolidine derivatives, indicating the possibility of late-stage functionalization.

- The use of potassium benzyltrifluoroborate in the presence of this compound leads to benzylated derivatives in moderate yields (40-65%), demonstrating the robustness of the protected intermediate for further synthetic elaboration.

Industrial and Patent-Reported Methods

- A Chinese patent (CN1229077A) describes methods for preparing 3-aminopyrrolidine derivatives, which include selective protection of amino groups and carboxylic acids, and subsequent functional group modifications under controlled conditions.

- The patent emphasizes the use of methanesulfonyl chloride for mesylation, followed by nucleophilic substitution to introduce amino groups, which can be adapted for the preparation of protected pyrrolidine derivatives.

- Solvents such as dichloromethane, tetrahydrofuran, and methanol are commonly employed.

- Bases like triethylamine or sodium hydroxide are used to maintain reaction conditions.

- The process involves filtration, organic phase separation, and drying over sodium sulfate before purification.

Data Table Summarizing Key Reaction Conditions

Research Findings and Notes

- The dual protection strategy (Boc and Cbz) is crucial to prevent side reactions during subsequent synthetic steps, especially in peptide coupling or further derivatization.

- The Boc group is acid-labile, allowing for selective deprotection later, while the Cbz group can be removed by catalytic hydrogenation, providing orthogonal protection.

- The use of potassium benzyltrifluoroborate for benzylation illustrates the compound’s suitability for cross-coupling reactions, expanding its utility in complex molecule synthesis.

- The Chinese patent highlights the importance of controlling reaction conditions such as temperature, solvent choice, and base to achieve high purity and yield.

Q & A

Basic Questions

Q. What are the key synthetic strategies for introducing both benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) protecting groups onto pyrrolidine derivatives?

- Answer : The sequential introduction of Cbz and Boc groups typically involves orthogonal protection strategies. First, the Boc group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or TEA), followed by Cbz protection using benzyl chloroformate. Careful pH control (pH ~8–9) is critical to avoid premature deprotection. Purity (>95%) is often verified by GC or HPLC, as seen in related compounds like 1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

- Answer : Characterization methods include:

- NMR : To confirm substitution patterns (e.g., ¹³C NMR for Boc/Cbz carbonyl signals at ~155–165 ppm).

- Mass Spectrometry : To verify molecular weight (e.g., ESI-MS for [M+H]+ ions).

- Chromatography : GC or HPLC (≥95% purity) as referenced for structurally similar Boc-protected pyrrolidines .

Q. What storage conditions are recommended for long-term stability?

- Answer : Store at 0–6°C in airtight containers under inert gas (e.g., N₂), as recommended for Boc-protected carboxylic acids like 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid . Avoid humidity to prevent hydrolysis of the Boc group.

Advanced Research Questions

Q. How does the steric hindrance of the Boc and Cbz groups influence reactivity in subsequent coupling reactions (e.g., peptide synthesis)?

- Answer : The bulky Boc group reduces nucleophilicity at the adjacent amine, requiring optimized coupling agents (e.g., HATU or EDCI/HOAt) for amide bond formation. Comparative studies on Boc/Cbz-protected analogs (e.g., 3-(tert-Butoxycarbonylamino)pyrrolidine) show reduced reaction rates under standard conditions, necessitating extended reaction times or elevated temperatures .

Q. What analytical methods resolve contradictions in reported stability data under acidic/basic conditions?

- Answer : Conflicting stability data arise from varying solvent systems. For example:

- Acidic Conditions : Boc groups hydrolyze rapidly in TFA (>95% deprotection in 1 hr at 25°C), while Cbz remains stable.

- Basic Conditions : Cbz is labile in H₂/Pd-C, whereas Boc resists reduction. Methodological validation via LC-MS tracking (as in related tetrahydroquinoline derivatives) is advised .

Q. How can stereochemical outcomes be controlled during the synthesis of chiral pyrrolidine derivatives?

- Answer : Asymmetric catalysis (e.g., Evans’ oxazaborolidines) or chiral auxiliaries (e.g., (R)-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid) ensure enantiomeric excess >98%. Stereochemical assignments require X-ray crystallography or advanced NMR techniques (e.g., NOESY) .

Q. What are the limitations of using this compound in solid-phase peptide synthesis (SPPS)?

- Answer : The dual protection strategy may hinder resin loading efficiency. Pre-activation with DIC/Cl-HOBt improves coupling yields on Wang or Rink amide resins. Post-synthetic Boc removal with TFA must precede Cbz deprotection to avoid side reactions .

Methodological Considerations

- Stereochemical Analysis : Use chiral HPLC (e.g., Chiralpak IA column) to resolve enantiomers, as demonstrated for (3R)-3-amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) predict shelf-life, with LC-MS monitoring for hydrolysis byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.